molecular formula C18H24ClN3O2 B6015055 2-chloro-4-(1-{3-[(1-methylpiperidin-4-yl)oxy]propyl}-1H-imidazol-2-yl)phenol

2-chloro-4-(1-{3-[(1-methylpiperidin-4-yl)oxy]propyl}-1H-imidazol-2-yl)phenol

Número de catálogo B6015055
Peso molecular: 349.9 g/mol
Clave InChI: QNDFRLBEDURXSW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-chloro-4-(1-{3-[(1-methylpiperidin-4-yl)oxy]propyl}-1H-imidazol-2-yl)phenol, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B-cell receptors, which are critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies.

Mecanismo De Acción

2-chloro-4-(1-{3-[(1-methylpiperidin-4-yl)oxy]propyl}-1H-imidazol-2-yl)phenol binds irreversibly to BTK, inhibiting its activity and downstream signaling pathways. This leads to decreased survival and proliferation of B-cells, ultimately resulting in tumor cell death. This compound has also been shown to have a more selective binding profile compared to other BTK inhibitors, which may reduce off-target effects.
Biochemical and physiological effects:
This compound has been shown to reduce the phosphorylation of downstream signaling molecules, including AKT, ERK, and NF-κB, in B-cells. This leads to decreased survival and proliferation of B-cells, as well as decreased production of cytokines and chemokines that promote tumor growth. This compound has also been shown to induce apoptosis (programmed cell death) in B-cell malignancies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-chloro-4-(1-{3-[(1-methylpiperidin-4-yl)oxy]propyl}-1H-imidazol-2-yl)phenol is its potency and selectivity for BTK, which makes it a useful tool for studying the role of BTK in B-cell malignancies. However, this compound has a relatively short half-life in vivo, which may limit its use in certain experiments. Additionally, the irreversible binding of this compound to BTK may make it difficult to study the effects of reversible BTK inhibition.

Direcciones Futuras

There are several potential future directions for the development of 2-chloro-4-(1-{3-[(1-methylpiperidin-4-yl)oxy]propyl}-1H-imidazol-2-yl)phenol as a therapeutic agent. One area of interest is the use of this compound in combination with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance its anti-tumor activity. Another area of interest is the use of this compound in combination with immunotherapies, such as checkpoint inhibitors, to enhance the immune response against B-cell malignancies. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for this compound in clinical trials.

Métodos De Síntesis

The synthesis of 2-chloro-4-(1-{3-[(1-methylpiperidin-4-yl)oxy]propyl}-1H-imidazol-2-yl)phenol involves several steps, starting with the reaction of 2-chloro-4-nitrophenol with 1-(3-aminopropyl)-1H-imidazole-2-carboxamide to form 2-chloro-4-(1-{3-imidazol-2-ylpropyl}-1H-imidazol-2-yl)phenol. This intermediate is then reacted with 1-methylpiperidine-4-ol to produce this compound. The overall yield of the synthesis is approximately 20%.

Aplicaciones Científicas De Investigación

2-chloro-4-(1-{3-[(1-methylpiperidin-4-yl)oxy]propyl}-1H-imidazol-2-yl)phenol has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also been shown to overcome resistance to other BTK inhibitors, making it a promising candidate for the treatment of refractory B-cell malignancies.

Propiedades

IUPAC Name

2-chloro-4-[1-[3-(1-methylpiperidin-4-yl)oxypropyl]imidazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O2/c1-21-9-5-15(6-10-21)24-12-2-8-22-11-7-20-18(22)14-3-4-17(23)16(19)13-14/h3-4,7,11,13,15,23H,2,5-6,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDFRLBEDURXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OCCCN2C=CN=C2C3=CC(=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.